molecular formula C8H7F2N3 B3038733 2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine CAS No. 891831-55-3

2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine

Cat. No. B3038733
CAS RN: 891831-55-3
M. Wt: 183.16 g/mol
InChI Key: UTJQNINOXMUSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered heterocycle with two non-adjacent nitrogen atoms . Imidazole rings are key components in many biologically active molecules and are widely used in medicinal chemistry .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure, such as benzo[d]imidazo[2,1-b]thiazoles, could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1H-benzo[d]imidazol, like 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated notable antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Synthesis of Functionalized Benzimidazoimidazoles

A carbonylative approach was developed for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. This process involved oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines and yielded products with high efficiency and under mild conditions (Veltri et al., 2018).

Deaminative Thiolation

A DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines was developed. This method represents a novel, catalyst-/metal-/oxidant-free, and environmentally friendly approach for synthesizing various 2-thio-1H-benzo[d]imidazoles, useful in organic and medicinal chemistry (Zheng et al., 2022).

Anticancer Agents

Compounds derived from 1H-benzo[d]imidazol, such as 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, have been synthesized and demonstrated significant anticancer activity in in vitro screenings, showing potential as therapeutic agents (Rashid, Husain, & Mishra, 2012).

Hydrogen Bonding in Conducting Polymers

Studies have explored the influence of hydrogen bonding on the electrochromic properties of conducting polymers containing 1H-benzo[d]imidazole derivatives. This research contributes to understanding the role of hydrogen bonds in the electronic properties of polymers (Akpinar, Nurioglu, & Toppare, 2012).

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it has been observed to interact with histone deacetylases (HDACs), leading to the inhibition of these enzymes . This interaction is significant because HDACs are involved in the regulation of gene expression through the removal of acetyl groups from histone proteins.

Cellular Effects

The effects of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine can lead to increased acetylation of histone proteins, resulting in changes in gene expression . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as HDACs, and inhibits their activity . This inhibition occurs through the formation of stable complexes between the compound and the enzyme, which prevents the enzyme from interacting with its natural substrates. Furthermore, the binding of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine to HDACs can lead to changes in gene expression by increasing the acetylation levels of histone proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine can lead to sustained changes in gene expression and cellular metabolism, indicating its potential for long-term biochemical applications.

Dosage Effects in Animal Models

In animal models, the effects of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired biochemical outcomes without causing harm.

Metabolic Pathways

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of the compound from the body. Additionally, the interactions of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with solute carrier (SLC) transporters, which facilitate its uptake and distribution across cell membranes . The localization and accumulation of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine within specific cellular compartments can influence its biochemical activity and effectiveness.

Subcellular Localization

The subcellular localization of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus where it can interact with nuclear enzymes such as HDACs, thereby influencing gene expression and chromatin structure. The precise localization of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is essential for its role in regulating cellular processes.

properties

IUPAC Name

2-(difluoromethyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJQNINOXMUSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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